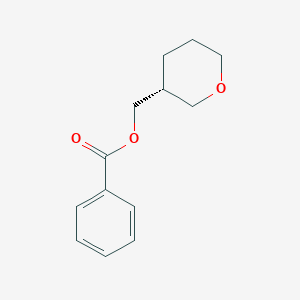
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone can involve multi-step organic synthesis:
Formation of the Chloropyridine Intermediate:
Starting with a chlorination reaction on pyridine to introduce the chlorine atom at the desired position.
Reagents: Pyridine, Chlorine gas or N-chlorosuccinimide (NCS).
Conditions: Reaction typically conducted under controlled temperature and atmospheric conditions.
Ether Formation:
Reacting the chloropyridine intermediate with piperidine through a nucleophilic substitution reaction.
Reagents: 3-Chloropyridine, Piperidine.
Conditions: The reaction may require heating and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Isoxazole Ring Construction:
Incorporating the isoxazole ring through a cyclization reaction involving the pyridin-3-yl group.
Reagents: Pyridine derivative, hydroxylamine.
Conditions: Acid or base catalysis can be used to facilitate the cyclization process.
Final Coupling Step:
Coupling the intermediate isoxazole and pyridine derivatives with a methanone group.
Reagents: Appropriate coupling agents such as carbodiimides.
Conditions: Often conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial-scale production requires optimization of each synthetic step for efficiency and yield:
Batch vs. Continuous Processing: Batch reactions are often scalable with optimization, but continuous flow systems can enhance control over reaction conditions.
Purification Techniques: Advanced chromatographic methods and crystallization are commonly employed for purification.
Catalysis: Use of catalysis to speed up reactions and improve yields while reducing waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reductive reactions can reduce certain groups within the compound to their respective hydrocarbons or alcohols.
Substitution: Nucleophilic and electrophilic substitutions are feasible given the presence of heteroatoms and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane (DCM), ethanol, methanol.
Major Products
The major products depend on the specific reaction type and conditions. Typically, they involve modified versions of the original compound with altered functional groups, providing a pathway for further derivatization or application.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Investigation into its bioactivity and potential as a pharmaceutical lead compound.
Medicine: Exploring its potential as an active pharmaceutical ingredient, particularly targeting specific enzymes or receptors.
Industry: Potential use in the development of agrochemicals, materials science, or as a catalyst in specific industrial reactions.
作用機序
The compound's mechanism of action is deeply rooted in its ability to interact with specific molecular targets:
Molecular Targets: It may target enzymes, receptors, or other biomolecules critical to cellular functions.
Pathways Involved: Depending on the target, it can inhibit or activate specific biochemical pathways, leading to therapeutic effects or functional changes in biological systems.
類似化合物との比較
When comparing (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone with similar compounds, its unique structural features become apparent:
Similarity in Core Structure: Compounds with similar core structures, such as other piperidine, pyridine, or isoxazole derivatives.
Unique Functional Groups: The specific arrangement of chloropyridine and isoxazole units provides distinctive properties.
List of Similar Compounds
Piperidine derivatives: (Piperidin-1-yl)(pyridin-3-yl)methanone.
Isoxazole derivatives: (Isoxazol-3-yl)(pyridin-4-yl)methanone.
Chloropyridine derivatives: (3-Chloropyridin-4-yl)(piperidin-1-yl)methanone.
This compound stands out for its multifaceted potential, providing a foundation for significant advancements in both scientific research and industrial applications.
特性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-15-12-22-7-3-17(15)26-14-4-8-24(9-5-14)19(25)16-10-18(27-23-16)13-2-1-6-21-11-13/h1-3,6-7,10-12,14H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVVEYUYWDHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide](/img/structure/B2546426.png)
![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B2546431.png)
![8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2546432.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2546433.png)
![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)
